Tris[N,N-bis(trimethylsilyl)amide]erbium(III)

MOCVD Precursor Volatility Thin-Film Deposition Vapor Pressure

Conventional Er precursors (e.g., Er(tmhd)₃) introduce interstitial carbon into Si lattices, quenching the characteristic 1.54 µm photoluminescence critical for optical amplification. Halide alternatives (ErCl₃) lack sufficient volatility for efficient vapor-phase transport. Er[N(SiMe₃)₂]₃ addresses both limitations: • Carbon-free, nitrogenous coordination environment promotes clean decomposition and substitutional carbon incorporation for sustained 1.54 µm emission. • High volatility (0.1 Torr at 120 °C) and low melting point (162 °C) enable stable, long-duration MOCVD/ALD without source line clogging. • 95 °C ALD thermal budget (decomposition at 257 °C); ≥98% purity, packaged under argon.

Molecular Formula C18H54ErN3Si6
Molecular Weight 648.4 g/mol
Cat. No. B7948972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[N,N-bis(trimethylsilyl)amide]erbium(III)
Molecular FormulaC18H54ErN3Si6
Molecular Weight648.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Er+3]
InChIInChI=1S/3C6H18NSi2.Er/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
InChIKeyZVNGWTZZRANJAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Er[N(SiMe3)2]3 Baseline Profile


Tris[N,N-bis(trimethylsilyl)amide]erbium(III), with the formula Er[N(SiMe3)2]3 and CAS 103457-72-3, is a homoleptic lanthanide silylamide complex [1]. It is a pink, air- and moisture-sensitive powder with a molecular weight of 648.42 g/mol . This compound serves as a volatile, carbon-free erbium source for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), enabling the incorporation of optically active erbium centers into semiconductor hosts for photonic devices [2].

Workflow
MOCVD/ALD precursor for erbium incorporation into semiconductor hosts.
Ligand Design
Carbon-free silylamide ligand enables clean decomposition and substitutional carbon incorporation.
Handling
Air- and moisture-sensitive; requires inert-atmosphere handling and storage.

Why Erbium Precursor Substitution Fails


In thin-film deposition, the choice of erbium precursor is not arbitrary; it dictates film purity, epitaxial quality, and ultimately device performance. Conventional diketonate-based precursors like Er(tmhd)3 introduce high levels of interstitial carbon into the silicon lattice, which severely degrades epitaxial quality and quenches the characteristic 1.54 µm photoluminescence essential for optical amplification [1]. In contrast, simple halides like ErCl3 lack sufficient volatility for efficient vapor-phase transport and can leave corrosive halide residues [2]. The silylamide ligand system uniquely addresses these issues by providing high volatility at moderate temperatures while delivering erbium in a nitrogenous coordination environment that promotes clean decomposition and substitutional carbon incorporation, making direct substitution impossible without compromising film performance [3].

Er(tmhd)₃
Introduces interstitial carbon that quenches the 1.54 µm photoluminescence essential for optical devices.
ErCl₃
Lacks sufficient volatility for vapor transport and may leave corrosive halide residues.
Silylamide system
The silylamide ligand provides high volatility and a nitrogenous coordination environment that avoids the carbon-quenching mechanism.

Er[N(SiMe3)2]3 Quantitative Evidence


Vapor Pressure Advantage over ErCp3

The volatility of a CVD/ALD precursor is a primary selection criterion. Tris[N,N-bis(trimethylsilyl)amide]erbium(III) exhibits a vapor pressure of 0.1 Torr at 120°C, which is superior to the frequently studied alternative, erbium tris(cyclopentadienyl) (ErCp3). Under comparable conditions, ErCp3 reaches a vapor pressure of only 0.01 Torr at a significantly higher temperature of 200°C [1]. This represents a 10-fold increase in volatility at a temperature that is 80°C lower.

Vapor Pressure vs ErCp₃
Head-to-head
Er[N(SiMe₃)₂]₃: 0.1 Torr at 120 °C
ErCp₃: 0.01 Torr at 200 °C
Reported 10‑fold higher vapor pressure at 80 °C lower temperature.
Supports stable low‑temperature precursor delivery and reduced decomposition risk.
MOCVD Precursor Volatility Thin-Film Deposition Vapor Pressure

Thermal Process Window vs. ErCp3

Precursor melting point and thermal decomposition temperature define the usable process window for vapor deposition. Er[N(SiMe3)2]3 has a melting point of 162°C and a decomposition temperature of 257°C, providing a broad 95°C window for stable vaporization [1]. In contrast, ErCp3 has a much higher melting point of 285°C, which complicates solid-source vapor delivery and can lead to inconsistent evaporation rates [1].

Thermal Window vs ErCp₃
Head-to-head
Er[N(SiMe₃)₂]₃: m.p. 162 °C, dec. 257 °C → 95 °C window
ErCp₃: m.p. 285 °C (window data not explicitly reported)
Lower melting point with wide stability window simplifies vaporization control.
Enables consistent evaporation for reproducible film growth.
Thermal Stability Precursor Purity CVD Process Window

Epitaxial Quality Advantage over Er(tmhd)3

The ultimate performance metric for erbium-doped silicon films is the intensity of the 1.54 µm photoluminescence. The use of the diketonate precursor Er(tmhd)3 results in excessive interstitial carbon atoms within the silicon lattice, which directly degrades epitaxial quality and quenches photoluminescence [1]. By replacing Er(tmhd)3 with the silylamide precursor Er[N(SiMe3)2]3, the carbon is incorporated onto substitutional lattice sites, preserving epitaxial integrity and enabling observable 1.54 µm photoluminescence from the deposited Si:Er films [1].

Photoluminescence vs Er(tmhd)₃
Cross-study
Er[N(SiMe₃)₂]₃: substitutional carbon → observable 1.54 µm PL
Er(tmhd)₃: interstitial carbon → quenched PL
Carbon incorporation pathway directly determines photoluminescence outcome.
Silylamide avoids the carbon‑quenching failure mode of diketonate precursors.
Erbium-Doped Silicon Photoluminescence Epitaxial Film Quality

Homogeneous Erbium Distribution in Composites

In the synthesis of erbium-doped silicon nanocrystal composites, three precursors were systematically compared: erbium chloride, erbium octanoate, and erbium tris(bis(trimethylsilyl)amide). The study concluded that the rare earth complexing ligand dramatically influences the erbium distribution homogeneity, solution processability, and optical response of the final composite. The silylamide precursor enabled a more homogeneous distribution of erbium ions within the oxide matrix, preventing the clustering that leads to concentration quenching [1].

Er Distribution in Composites
Cross-study
Er[N(SiMe₃)₂]₃ → homogeneous Er³⁺ dispersion
ErCl₃, Er octanoate → less homogeneous, clustering risk
Homogeneous ion distribution reduces concentration quenching in photonic composites.
Precursor ligand structure influences dopant dispersion and optical uniformity.
Nanocomposite Synthesis Erbium Doping Homogeneity Sol-Gel Processing

High Purity Confirmed by NMR

The purity of a CVD precursor directly impacts the reproducibility of the deposition process. Analysis of purified Er[N(SiMe3)2]3 by NMR spectroscopy showed a single, very sharp peak, proving high material purity with a total contaminant concentration of less than 0.1 ppm [1]. This level of purity is essential for semiconductor applications where trace metal or organic impurities can alter doping levels and create deep-level traps.

NMR Purity
Specification review
Total contaminant concentration < 0.1 ppm by NMR
High purity supports reproducible deposition and low defect density.
Single sharp NMR peak indicates minimal organic or metal impurities.
Precursor Purity Quality Control Reproducibility

Er[N(SiMe3)2]3 Application Scenarios


MOCVD of Er-Doped Silicon for Optical Amplifiers

For fabricating Si:Er-based optical amplifiers, the primary failure mode of conventional Er(tmhd)3 precursors is carbon-induced photoluminescence quenching. Er[N(SiMe3)2]3 circumvents this by promoting substitutional carbon incorporation, which is a prerequisite for observing the target 1.54 µm emission. Its high volatility (0.1 Torr at 120°C) also simplifies the design of the precursor delivery system, enabling stable, long-duration deposition runs without source line clogging [1].

ALD of Erbium Oxide Thin Films

The silylamide compound's low melting point (162°C) and high decomposition temperature (257°C) provide a 95°C thermal budget for ALD. This is in contrast to the higher-melting ErCp3 (285°C), which complicates pulsing and evaporation control. When paired with a suitable oxygen co-reactant, the precursor's high purity (<0.1 ppm contaminants) ensures stoichiometric, low-impurity Er2O3 films for high-k dielectric or optical coating applications [1].

Solution-Processed Erbium Nanocomposites for Photonics

In sol-gel and solution-based routes to erbium-doped silica or silicon nanocrystal composites, the molecular structure of Er[N(SiMe3)2]3 promotes a homogeneous distribution of Er3+ ions, preventing concentration quenching. This is a critical performance differentiator over simpler erbium salts like ErCl3, which can lead to dopant clustering and non-uniform optical gain in the final device [2].

Application
Selection Property
Validation Focus
Application: Si:Er optical amplifier MOCVD
Selection Property: Carbon-free precursor for substitutional C incorporation
Validation Focus: 1.54 µm PL intensity, epitaxial film quality
Application: Er₂O₃ ALD thin films
Selection Property: Wide thermal budget (low m.p., high dec.)
Validation Focus: Pulsing stability, film thickness uniformity
Application: Er-doped silica/silicon nanocomposites
Selection Property: Ligand-promoted homogeneous Er³⁺ distribution
Validation Focus: Dopant clustering, optical gain uniformity
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